
3,4-dimetil-N-(2-(2-(4-(trifluorometil)fenil)tiazol-4-il)etil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19F3N2O2S2 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los tiazoles, incluyendo los derivados 2,4-disustituidos, han demostrado propiedades antimicrobianas potentes. Los investigadores han sintetizado varios compuestos de tiazol y han evaluado sus efectos contra bacterias, hongos y otros patógenos .
- Por ejemplo, un estudio realizado por Arora et al. (2015) investigó una serie de derivados de tiazol 2,4-disustituidos. El compuesto 4, que contiene un residuo 3,4-dimetoxi fenilo en la cuarta posición del anillo de tiazol, exhibió una fuerte actividad inhibitoria contra microorganismos, con una concentración inhibitoria mínima (MIC) de 1.4 µM .
- Los tiazoles pueden desempeñar un papel en la regulación de la inflamación. Si bien los estudios específicos sobre este compuesto son limitados, se han explorado los derivados de tiazol relacionados para sus efectos antiinflamatorios .
Actividad Antimicrobiana
Potencial Antiinflamatorio
En resumen, la 3,4-dimetil-N-(2-(2-(4-(trifluorometil)fenil)tiazol-4-il)etil)bencenosulfonamida es prometedora en diversos campos, pero se necesita más investigación para desbloquear todo su potencial. Los investigadores deben explorar sus mecanismos de acción, perfil de seguridad y aplicaciones específicas para avanzar en la comprensión de este intrigante compuesto . Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . The biological outcomes of these compounds are greatly affected by the substituents on the thiazole ring .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets .
Pharmacokinetics
The properties of a compound can be influenced by the huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .
Result of Action
It is known that thiazole derivatives exhibit a wide range of biological activities .
Action Environment
It is known that the therapeutic outcome of substituted thiazole derivatives can be affected by the huckel charge distribution on thiazole ring atoms, as well as substituents on different positions .
Propiedades
IUPAC Name |
3,4-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S2/c1-13-3-8-18(11-14(13)2)29(26,27)24-10-9-17-12-28-19(25-17)15-4-6-16(7-5-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGRFHQIDZXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![1-(1,2-benzoxazol-3-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]methanesulfonamide](/img/structure/B2506123.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2506125.png)
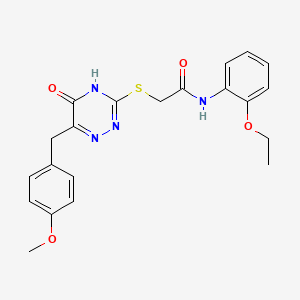

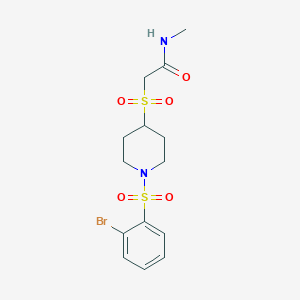
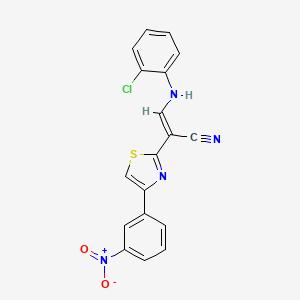
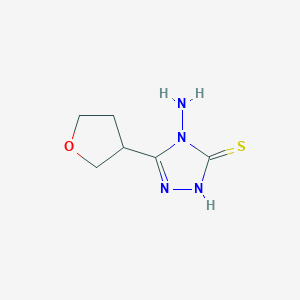
![N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2506136.png)
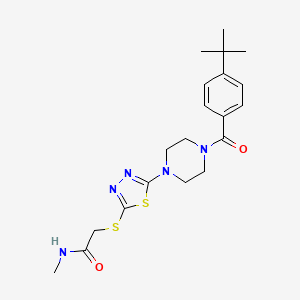
![N-isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2506138.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2506142.png)
